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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

For Researchers, Scientists, and Drug Development Professionals

**A Note on Receptor Specificity

Initial information may incorrectly identify JNJ-40411813 (also known as ADX-71149) as a
positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. However,
extensive pharmacological data confirms that INJ-40411813 is a selective positive allosteric
modulator of the metabotropic glutamate 2 (mGlu2) receptor.[1][2][3][4] This document provides
protocols and data for the preparation and in vivo administration of JNJ-40411813 as an
mGlu2 PAM.

Introduction

JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor, a
G protein-coupled receptor primarily expressed in the central nervous system.[1][3] As a PAM,
JNJ-40411813 enhances the receptor's response to the endogenous ligand, glutamate. This
modulation of the glutamatergic system has shown therapeutic potential in preclinical models of
various neurological and psychiatric disorders, including schizophrenia and epilepsy.[1] Proper
formulation and administration are critical for obtaining reliable and reproducible results in in
vivo studies. This document outlines detailed protocols for the preparation of INJ-40411813 for
oral and intravenous administration in animal models.

Physicochemical and Pharmacokinetic Data
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A summary of the key physicochemical and pharmacokinetic properties of INJ-40411813 is
presented in the table below. This data is essential for dose calculations and understanding the
compound's behavior in vivo.

Parameter Value Reference
Molecular Formula C20H25CIN20 [2]
Molecular Weight 344.88 g/mol [2]

, 147 + 42 nM ([*>S]GTPYS
In Vitro ECso (hmGlu2) o [11[3]
binding assay)

Solubility (DMSO) 25 mg/mL (72.49 mM) -
olubili
Y (requires sonication)

o ) Oral (p.0.), Intravenous (i.v.),
Route of Administration [1]
Subcutaneous (s.c.)

Animal Model (PK) Male Sprague-Dawley Rat [1]
Oral Bioavailability (F) 31% (at 10 mg/kg in fed rats) [11[3]
Cmax (10 mg/kg p.o.) 938 ng/mL [1][3]
Tmax (10 mg/kg p.o.) 0.5 hours [1]
Half-life (t:/2) (10 mg/kg p.o.) 2.3+ 0.5 hours [1]
Plasma Clearance (2.5 mg/kg
_ 1.4+0.1L/h/kg [1]
iv.)
Volume of Distribution (Vd)

2.3+0.2 L/kg [1]

(2.5 mg/kg i.v.)

Experimental Protocols

The following protocols provide step-by-step instructions for preparing JNJ-40411813 for in
vivo administration. The choice of vehicle and route of administration will depend on the
specific experimental design.
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Protocol 1: Preparation of JNJ-40411813 in 20%
Hydroxypropyl-B-cyclodextrin (HP-B-CD) for Oral (p.o.),
Intravenous (i.v.), or Subcutaneous (s.c.) Administration

This formulation has been successfully used in published preclinical studies.[1]

Materials:

JNJ-40411813 powder

Hydroxypropyl-B-cyclodextrin (HP-3-CD)

1N Hydrochloric acid (HCI)

Sterile water for injection

Appropriate sterile containers and stirring equipment

Procedure:

Calculate the required amounts: Determine the total volume and concentration of the dosing
solution needed for your study.

e Prepare the vehicle: Prepare a 20% (w/v) solution of HP-3-CD in sterile water. For example,
to prepare 10 mL of vehicle, dissolve 2 g of HP-B-CD in 10 mL of sterile water. Gentle
warming and stirring may be required to fully dissolve the HP-3-CD.

o Weigh JNJ-40411813: Accurately weigh the required amount of JNJ-40411813 powder.

e Add JNJ-40411813 to the vehicle: Slowly add the JNJ-40411813 powder to the 20% HP-[3-
CD solution while stirring.

e Add HCI: Add 1 equivalent of HCI to the suspension. The addition of acid helps to solubilize
the compound.

o Adjust pH: Adjust the pH of the solution as needed for the specific route of administration.
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e Ensure complete dissolution: Continue to stir the solution until the INJ-40411813 is
completely dissolved. The final solution should be clear.

 Sterile filter (for i.v. administration): If the solution is intended for intravenous administration,
sterile filter it through a 0.22 um syringe filter into a sterile container.

Protocol 2: Preparation of JNJ-40411813 Suspension for
Oral (p.o.) Administration

This protocol creates a suspension and is suitable for oral gavage.

Materials:

JNJ-40411813 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Saline (0.9% NaCl)

Appropriate sterile containers and mixing equipment
Procedure:

o Prepare a stock solution in DMSO: Prepare a stock solution of JNJ-40411813 in DMSO. For
example, a 25 mg/mL stock solution can be prepared.[6] Sonication may be required to fully
dissolve the compound.

¢ Vehicle preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% saline.

¢ Mixing procedure: To prepare 1 mL of the final formulation, follow these steps in order,
ensuring the solution is mixed thoroughly after each addition:

o Add 100 pL of the INJ-40411813 DMSO stock solution to 400 pL of PEG300.
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o Add 50 pL of Tween-80.

o Add 450 pL of saline.

 Final concentration: This procedure will yield a 2.5 mg/mL suspension of INJ-40411813.

e Use immediately: It is recommended to use the suspension immediately after preparation.

Signaling Pathway and Experimental Workflow
MmGIlu2 Receptor Signaling Pathway

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor. This receptor is
coupled to the Gai/o protein. Upon activation by glutamate, a conformational change in the
receptor is enhanced by JNJ-40411813, leading to the inhibition of adenylyl cyclase, which in
turn decreases the intracellular concentration of cyclic AMP (CAMP).[7][8]

Glutamate

Converts Modulates

3 8 Downstream
mGlu2 Receptor Gai/o Protein Adenylyl Cyclase Cellular Effects

Click to download full resolution via product page

Caption: mGlu2 receptor signaling pathway modulated by JNJ-40411813.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for preparing and administering JNJ-

40411813 in an in vivo experiment.
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1. Weigh JNJ-40411813

2. Prepare Vehicle
(e.g., 20% HP-B-CD or DMSO/PEG300/Tween-80/Saline)

3. Mix JNJ-40411813 with Vehicle
4. Ensure Complete Solubilization or Homogeneous Suspension

5. Select Animal Model
(e.g., Rat, Mouse)

6. Determine Dose and Administration Route
(p.o., i.v., s.C.)

7. Administer Formulation

8. Behavioral or Physiological Readouts
9. Pharmacokinetic/Pharmacodynamic Analysis

Click to download full resolution via product page

Caption: Experimental workflow for INJ-40411813 in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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